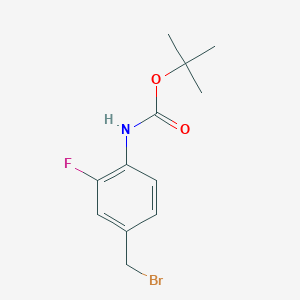

4-Amino-3-fluorobenzyl bromide, N-BOC protected

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-3-fluorobenzyl bromide, N-BOC protected” is a chemical compound with the CAS Number: 323578-36-5 . Its IUPAC name is tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate . The compound has a molecular weight of 304.16 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Synthesis of Casein-Related Peptides and Phosphopeptides

A study by Perich and Johns (1991) explored the synthesis of Ser(P)-containing peptides through 4-bromobenzyl phosphate protection, demonstrating the utility of halobenzyl derivatives, including a focus on bromobenzyl groups for efficient phosphite-triester phosphorylation. This method facilitated the synthesis of peptides with specific modifications, showcasing the role of protected bromobenzyl derivatives in peptide synthesis (Perich & Johns, 1991).

Fluorinated Amino Acids Synthesis

Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting a successful pathway involving the bromofluorination of specific amines. This study underscores the potential of fluorinated beta-amino acids as building blocks in medicinal chemistry, reflecting the broader utility of N-BOC protected fluorobenzyl compounds (Van Hende et al., 2009).

Bifunctional Tetraaza Macrocycles Synthesis

McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, converting them into bifunctional chelating agents. The study illustrates the process of cyclization using BOC-protected amino disuccinimido esters, pointing out the importance of protected fluorobenzyl groups in creating complex organic structures (McMurry et al., 1992).

Suppression of β-Elimination in Glycopeptide Synthesis

Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in the synthesis of glycopeptides. Their work demonstrated that fluorobenzoyl groups could significantly suppress β-elimination of O-linked carbohydrates, a crucial factor in glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Peptide Synthesis and On-Resin Cyclization

Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC solid-phase peptide assembly, facilitating on-resin cyclic peptide synthesis. This research highlights the versatility of protected fluorobenzyl derivatives in peptide synthesis and modification, particularly for creating cyclic peptides (Bourne et al., 1999).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQUYPKRKBDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride](/img/structure/B2923493.png)

![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)

![Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2923507.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2923510.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)

![3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile](/img/structure/B2923514.png)